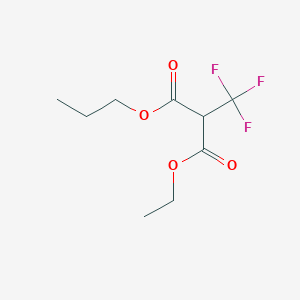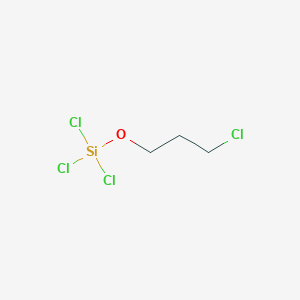
Trichloro(3-chloropropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(3-chloropropoxy)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance, and enhancing adhesion without negatively affecting the original properties of the materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropoxy)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction is carried out at room temperature, and the yield of the product is typically around 70-76% .
Chemical Reactions Analysis
Types of Reactions
Trichloro(3-chloropropoxy)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of hydrosilanes to alkenes.
Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.
Alcoholysis: Reaction with alcohols to form silanols and alkoxysilanes.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals like platinum or rhodium.
Nucleophilic Substitution: Involves nucleophiles such as alcohols or amines.
Alcoholysis: Typically carried out in the presence of an alcohol under mild conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds.
Nucleophilic Substitution: Forms silane coupling agents.
Alcoholysis: Results in the formation of silanols and alkoxysilanes.
Scientific Research Applications
Trichloro(3-chloropropoxy)silane is widely used in scientific research and industry. Some of its applications include:
Chemistry: Used as a precursor for synthesizing various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Mechanism of Action
The mechanism of action of trichloro(3-chloropropoxy)silane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds, which provide durability and resistance to environmental factors. The compound’s molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane: Employed in the synthesis of silicon-containing organic compounds.
Silicon Tetrachloride: Utilized in the production of optical fibers and as a precursor for other silicon compounds.
Uniqueness
Trichloro(3-chloropropoxy)silane is unique due to its specific structure, which allows it to act as an intermediate in the production of silane coupling agents. Its ability to form durable bonds with both organic and inorganic materials makes it particularly valuable in various industrial applications .
Properties
CAS No. |
62806-46-6 |
|---|---|
Molecular Formula |
C3H6Cl4OSi |
Molecular Weight |
228.0 g/mol |
IUPAC Name |
trichloro(3-chloropropoxy)silane |
InChI |
InChI=1S/C3H6Cl4OSi/c4-2-1-3-8-9(5,6)7/h1-3H2 |
InChI Key |
TWIFUEXFXDCZSN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[Si](Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
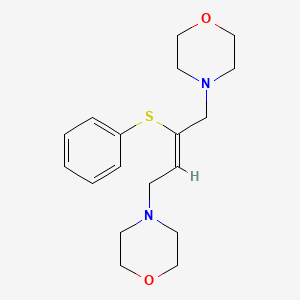
![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
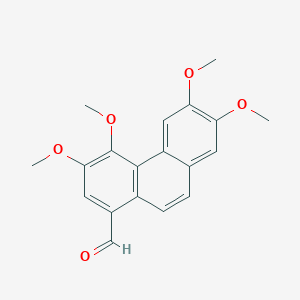
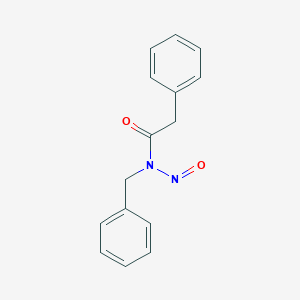
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
